N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-pivalamido-3H-pyrimidin-4-one derivatives, involves convenient pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature. This methodology affords the corresponding amine from the pivalamido group of 2-pivalamido-3H-pyrimidin-4-ones and related compounds (Bavetsias, Henderson, & McDonald, 2004).
Molecular Structure Analysis
Molecular structure determination of similar compounds like pyrrole-imidazole polyamides is performed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which aids in the analysis of their presence and quantification in biological samples (Nagashima et al., 2009). This analytical approach is crucial for understanding the molecular architecture and interactions of such compounds.
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this family are studied through their synthesis and subsequent reactions. For instance, the synthesis of 3-substituted imidazo[1,5-a]pyridines demonstrates the chemical versatility and reactivity of these molecules, providing insights into their potential chemical behaviors (Fulwa & Manivannan, 2012).
Physical Properties Analysis
The physical properties of these compounds are explored through various synthetic and analytical methods, including solid-phase synthesis and characterization techniques. This approach helps in understanding the solubility, stability, and other physical attributes of the compound and related molecules (Wurtz, Turner, Baird, & Dervan, 2001).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, such as imidazo[1,2-a]pyrimidines, reveal their potential as inhibitors and their reactivity towards various nucleophiles. This understanding is pivotal for comprehending the chemical behavior and reactivity patterns of such compounds (Hamdouchi et al., 1999).
Scientific Research Applications
DNA Recognition and Gene Regulation
N-Methylimidazole and N-methylpyrrole-containing polyamides have shown promise in targeting specific DNA sequences within the minor groove of DNA. These compounds can control gene expression by preventing transcription factor binding to DNA. This characteristic makes them potential medicinal agents for treating various diseases, such as cancer. The design and synthesis of such polyamides, including their biophysical characteristics, have been extensively studied to understand their binding preferences and specificity towards certain DNA sequences, thereby influencing gene expression regulation (Chavda et al., 2010).
Enhancing Cellular Uptake
The cellular uptake and nuclear localization of pyrrole-imidazole polyamides are crucial for their effectiveness as molecular probes or therapeutic agents. Modifications to the hairpin γ-aminobutyric acid turn unit in these polyamides have been explored to enhance their biological activity and cellular uptake. These modifications can significantly increase the potency of these compounds in modulating gene expression within cells, which is a key factor in their application in biological research and potential therapeutic interventions (Meier et al., 2012).
Targeting Specific Genes
Polyamides like N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide can be engineered to target specific genes, inhibiting their transcription. This capability allows for the precise control of gene expression, which is beneficial for studying gene function and could be utilized in developing targeted therapies for diseases where gene overexpression or malfunction is a factor (Gottesfeld et al., 1997).
Future Directions
The future directions for research on “N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide” and similar compounds likely involve further exploration of their chemical and biological properties. Given the broad range of activities exhibited by imidazole derivatives, these compounds have significant potential for the development of new drugs .
Mechanism of Action
Target of action
Imidazole derivatives have been found to show a broad range of biological activities. They can target various proteins and enzymes in the body, depending on their specific structure .
Mode of action
The mode of action of imidazole derivatives can vary greatly. For example, some imidazole derivatives can inhibit certain enzymes, while others can bind to specific receptors .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways. For instance, they can interfere with the synthesis of certain biomolecules or disrupt signal transduction pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-14-5-6-18(9)12-15-7-10(8-16-12)17-11(19)13(2,3)4/h5-8H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQPTLWRFKKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.